REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][C:7]1[N:8]([CH2:24][C:25]2[CH:30]=[CH:29][C:28]([N+:31]([O-])=O)=[CH:27][CH:26]=2)[C:9]([S:15][C:16]2[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[CH:17]=2)=[C:10]([CH:12]([CH3:14])[CH3:13])[N:11]=1)(=[O:3])[NH2:2].[H][H]>C(OCC)(=O)C.[Pt]>[NH2:31][C:28]1[CH:27]=[CH:26][C:25]([CH2:24][N:8]2[C:9]([S:15][C:16]3[CH:17]=[C:18]([Cl:23])[CH:19]=[C:20]([Cl:22])[CH:21]=3)=[C:10]([CH:12]([CH3:13])[CH3:14])[N:11]=[C:7]2[CH2:6][CH2:5][O:4][C:1](=[O:3])[NH2:2])=[CH:30][CH:29]=1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off
|
Type
|
ADDITION
|
Details
|
The residual oil was treated with ether for crystallization
|
Type
|
CUSTOM
|
Details
|
to give Compound I-140 (yield 95%)
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(CN2C(=NC(=C2SC2=CC(=CC(=C2)Cl)Cl)C(C)C)CCOC(N)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |